3-Bromo-5-(piperidin-1-ylmethyl)pyridine
Overview
Description
3-Bromo-5-(piperidin-1-ylmethyl)pyridine is a chemical compound with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine typically involves the bromination of 5-(piperidin-1-ylmethyl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure the selective bromination at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using similar bromination techniques with appropriate scaling of reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(piperidin-1-ylmethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an aminated pyridine derivative .
Scientific Research Applications
3-Bromo-5-(piperidin-1-ylmethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(piperidin-1-ylmethyl)pyridine: C11H15BrN2
3-Bromo-5-(morpholin-4-ylmethyl)pyridine: C11H15BrN2O
3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine: C10H13BrN2
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-5-(piperidin-1-ylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-11-6-10(7-13-8-11)9-14-4-2-1-3-5-14/h6-8H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVCJTZTBBYGPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736578 | |
Record name | 3-Bromo-5-[(piperidin-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866327-70-0 | |
Record name | 3-Bromo-5-[(piperidin-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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